6-methoxy-3-(4-methylpiperazine-1-carbonyl)-2H-chromen-2-one
Description
6-Methoxy-3-(4-methylpiperazine-1-carbonyl)-2H-chromen-2-one is a synthetic coumarin derivative characterized by a methoxy group at the 6-position of the chromen-2-one core and a 4-methylpiperazine carbonyl moiety at the 3-position. Coumarins are well-documented for their diverse biological activities, including antimicrobial, anticancer, and antiviral properties .
Properties
IUPAC Name |
6-methoxy-3-(4-methylpiperazine-1-carbonyl)chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-17-5-7-18(8-6-17)15(19)13-10-11-9-12(21-2)3-4-14(11)22-16(13)20/h3-4,9-10H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXAFKWCZNCUCSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10338760 | |
| Record name | F1018-0035 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10338760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5651-23-0 | |
| Record name | F1018-0035 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10338760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 6-methoxy-3-(4-methylpiperazine-1-carbonyl)-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-methoxy-2H-chromen-2-one and 4-methylpiperazine.
Reaction Conditions: The reaction conditions often involve the use of suitable solvents, catalysts, and reagents to facilitate the formation of the desired product. Commonly used solvents include dichloromethane, ethanol, and acetonitrile.
Synthetic Route: The synthetic route may involve multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes
Industrial Production: Industrial production methods may involve scaling up the laboratory synthesis to larger quantities, optimizing reaction conditions for higher yields, and implementing purification techniques such as recrystallization and chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
6-methoxy-3-(4-methylpiperazine-1-carbonyl)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups. For example, nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced chromen-2-one derivatives.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of other complex organic molecules. It is used in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology: The compound has shown potential as a bioactive molecule with various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It is used in biological assays to study its effects on different cell lines and organisms.
Medicine: The compound is explored for its potential therapeutic applications, such as the development of new drugs for the treatment of diseases. It is studied for its pharmacological properties, including its ability to interact with specific molecular targets.
Industry: The compound is used in the development of new materials and products, such as pharmaceuticals, agrochemicals, and dyes. It is also investigated for its potential use in industrial processes, such as catalysis and material synthesis.
Mechanism of Action
The mechanism of action of 6-methoxy-3-(4-methylpiperazine-1-carbonyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Molecular Targets: The compound can interact with various molecular targets, such as enzymes, receptors, and proteins. For example, it may inhibit the activity of specific enzymes involved in disease pathways or bind to receptors to modulate cellular signaling.
Pathways Involved: The compound may affect different cellular pathways, such as the apoptotic pathway, inflammatory pathway, and cell cycle regulation. By modulating these pathways, the compound can induce specific cellular responses, such as cell death, anti-inflammatory effects, and inhibition of cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (e.g., nitro, trifluoromethoxy at the 3-position aryl group): Enhance anticancer activity by increasing electrophilicity and interaction with cellular targets .
- Piperazine-Based Substituents : Improve solubility and enable hydrogen bonding with biological targets. For example, the 4-methylpiperazine group in the target compound may enhance blood-brain barrier penetration compared to bulkier aryl groups .
- Heterocyclic Substituents (e.g., imidazothiazole): Confer antiviral activity, as seen in , where structural analogs inhibited Parvovirus B19 replication .
Physicochemical and Spectral Properties
- NMR Profiles :
- Solubility : Piperazine-containing derivatives generally exhibit higher aqueous solubility than purely aromatic analogs due to the basic nitrogen atoms .
Biological Activity
6-Methoxy-3-(4-methylpiperazine-1-carbonyl)-2H-chromen-2-one is a synthetic compound belonging to the class of chromen-2-one derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The following sections will explore its synthesis, biological evaluations, and various applications based on diverse research findings.
Synthesis
The synthesis of 6-methoxy-3-(4-methylpiperazine-1-carbonyl)-2H-chromen-2-one typically involves several key steps:
- Formation of the Chromen-2-one Core : This is achieved through the condensation of salicylaldehyde with ethyl acetoacetate.
- Methoxy Group Introduction : Methylation using methyl iodide and a base like potassium carbonate introduces the methoxy group.
- Attachment of the Methylpiperazine Carbonyl Group : This final step involves acylation with 4-methylpiperazine-1-carbonyl chloride in the presence of a base such as triethylamine.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of 6-methoxy-3-(4-methylpiperazine-1-carbonyl)-2H-chromen-2-one against various bacterial strains. For instance, compounds derived from piperazine hybrids have shown significant inhibition against Pseudomonas aeruginosa with low minimum inhibitory concentrations (MICs) as low as 1 μg/mL, indicating a strong antibacterial effect compared to standard antibiotics like norfloxacin .
Additionally, modifications to the structure, such as introducing halogen atoms, have been shown to enhance antibacterial efficacy. For example, a compound with a similar structure displayed improved activity against Gram-positive bacteria while retaining potent effects against Gram-negative strains .
Cytotoxic Activity
The cytotoxic effects of this compound have also been investigated in various cancer cell lines. Research indicates that derivatives of chromen-2-one compounds exhibit promising anticancer properties, demonstrating significant cytotoxicity at sub-micromolar concentrations across multiple cancer cell lines . The mechanism behind this activity often involves apoptosis induction and disruption of cellular homeostasis.
The proposed mechanisms for the biological activities of 6-methoxy-3-(4-methylpiperazine-1-carbonyl)-2H-chromen-2-one include:
- Membrane Disruption : The compound may increase membrane permeability in bacterial cells, leading to cell lysis and death.
- Oxidative Stress Induction : It has been suggested that this compound can induce oxidative stress in bacterial cells, leading to metabolic disturbances and apoptosis .
Safety Profile
The safety profile of this compound has been evaluated through hemolytic assays on human red blood cells (RBCs). Results indicated low hemolytic activity even at high concentrations, suggesting that it selectively targets bacterial cells while sparing mammalian cells, which is crucial for therapeutic applications .
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
